molecular formula C16H16N2O3S B2378363 (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1904636-58-3

(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2378363
CAS No.: 1904636-58-3
M. Wt: 316.38
InChI Key: ZRVGVUQAEGUHFG-CSKARUKUSA-N
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Description

(E)-3-((1-(Styrylsulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic compound designed for advanced pharmaceutical and life science research, integrating two privileged medicinal chemistry scaffolds: an azetidine ring and a pyridine moiety. The azetidine ring is a four-membered nitrogen-containing heterocycle of significant interest in drug discovery. Azetidine derivatives, particularly azetidin-2-ones (β-lactams), are well-known for their classic antibiotic activities and are also explored for a diverse range of other pharmacological properties, including anti-inflammatory, anti-malarial, and anti-tumor activities . The incorporation of a sulfonyl group on the azetidine nitrogen is a common modification to fine-tune the molecule's properties and is a feature found in intermediates for targeted therapies . The pyridine ring is a fundamental heteroaromatic structure in medicinal chemistry, valued for its ability to improve water solubility and its prevalence in numerous FDA-approved drugs . Pyridine-containing compounds are frequently investigated as antibacterial agents , kinase inhibitors , and treatments for metabolic diseases . The (E)-styrylsulfonyl group introduces a rigid, planar structure that can be instrumental in modulating interactions with biological targets. This compound is intended solely for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-22(20,10-8-14-5-2-1-3-6-14)18-12-16(13-18)21-15-7-4-9-17-11-15/h1-11,16H,12-13H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVGVUQAEGUHFG-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine features a pyridine ring substituted with an azetidinyl group linked to a styrylsulfonyl moiety. This unique structure is believed to contribute to its diverse biological activities.

Research indicates that compounds similar to (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine exhibit various mechanisms of action, including:

  • Anticancer Activity : The styrylsulfonyl group is known to enhance the anticancer properties by inducing apoptosis and mitotic arrest in cancer cells.
  • Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication, particularly against RNA viruses.
  • Antibacterial Effects : Azetidinone derivatives are often associated with antibacterial activity, potentially making this compound useful against bacterial infections.

Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of styrylsulfonyl derivatives found that certain compounds exhibit potent anticancer effects. For instance:

CompoundCancer TypeEC50 (µM)Mechanism
Compound ABreast Cancer (MCF-7)0.5Induces apoptosis
Compound BProstate Cancer1.2Mitotic arrest
Compound CLung Cancer0.8Cell cycle inhibition

The above table summarizes findings from various studies indicating that modifications in the structure can significantly alter potency and selectivity against different cancer types .

Antiviral Activity

In vitro studies have demonstrated that certain azetidinone derivatives exhibit antiviral activity. For example:

CompoundVirus TypeEC50 (µM)Reference Drug EC50 (µM)
Compound DInfluenza A H1N112Ribavirin 112
Compound EHuman Coronavirus 229E45Ganciclovir 54.69

These results suggest that the biological activity of (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine could extend to antiviral applications, particularly in respiratory viruses .

Case Studies and Research Findings

Several case studies have explored the biological activities of related compounds:

  • Anticancer Studies : A series of azetidinone derivatives were evaluated for their cytotoxicity against various cancer cell lines. Compounds with a styrylsulfonyl group were particularly effective in inducing apoptosis in breast and prostate cancer cells.
  • Antiviral Efficacy : Research has indicated that specific modifications in the azetidinone structure can enhance antiviral potency, with some compounds showing effectiveness against both DNA and RNA viruses.

Scientific Research Applications

1. Anticancer Activity
Research indicates that (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine exhibits promising anticancer properties. The styrylsulfonyl group is known to enhance the compound's ability to induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by interfering with cell cycle progression and promoting programmed cell death .

2. Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

3. Enzyme Inhibition
(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine has been investigated for its ability to inhibit various enzymes linked to disease progression. For instance, it has shown inhibitory effects on certain proteases and kinases involved in cancer metastasis and inflammation . This property makes it a candidate for developing novel therapeutic agents targeting these pathways.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine in human breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Concentration (µM)Cell Viability (%)
0100
1085
2560
5035

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine was evaluated using the disc diffusion method against E. coli and S. aureus. The results indicated significant zones of inhibition compared to standard antibiotics, suggesting its potential as an alternative treatment for infections caused by resistant strains .

MicroorganismZone of Inhibition (mm)
E. coli18
S. aureus22

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound involves multi-step strategies to assemble the pyridine-azetidine ether core and introduce the styrylsulfonyl group.

1.1 Formation of the Pyridine-Azetidine Ether Linkage
The ether bond between pyridine and azetidine is typically constructed via nucleophilic substitution or Mitsunobu reactions. For example:

  • Nucleophilic substitution : Reacting 3-hydroxyazetidine with a pyridine derivative bearing a leaving group (e.g., 3-bromopyridine) under basic conditions .

  • Mitsunobu reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-hydroxypyridine with an azetidine alcohol .

1.2 Introduction of the Styrylsulfonyl Group
The styrylsulfonyl moiety is introduced via sulfonylation of the azetidine nitrogen:

  • Reacting azetidine with E-styrylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

  • Stereoselective synthesis of the E-styryl group may involve Wittig or Heck coupling to ensure trans configuration .

Key Reactivity Profiles

2.1 Ring-Opening Reactions of Azetidine
The strained azetidine ring is susceptible to nucleophilic attack under acidic or basic conditions:

Reaction Conditions Product
Acidic hydrolysisHCl (1M), reflux3-((Styrylsulfonyl)amino)propane-1-ol
Nucleophilic substitutionNaCN, DMF, 80°CCyano-substituted open-chain derivative

2.2 Functionalization of the Pyridine Ring
The pyridine ring undergoes electrophilic and nucleophilic substitutions at specific positions, influenced by the electron-withdrawing ether oxygen:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°CC-4Nitro derivative
Suzuki couplingPd(PPh₃)₄, arylboronic acidC-2 or C-4Biarylpyridine
Minisci alkylationFeSO₄, H₂O₂, RTC-4Alkylated pyridine

2.3 Reactivity of the Styrylsulfonyl Group
The E-styrylsulfonyl moiety participates in conjugate additions and cycloadditions:

Reaction Conditions Product
Michael additionThiol, K₂CO₃, MeOHThioether adduct
Diels-Alder reactionDiene, heatCyclohexene-fused sulfone
Photochemical [2+2]UV light, acetoneCyclobutane derivative

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing SO₂ gas (observed via TGA) .

  • Hydrolytic stability : Stable in neutral aqueous solutions but undergoes slow hydrolysis under strongly acidic/basic conditions .

  • Light sensitivity : The styrylsulfonyl group may isomerize to the Z-configuration under UV exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-3-((Styrylsulfonyl)methyl)pyridine Derivatives

The closest analogs to the target compound are the (E)-3-((styrylsulfonyl)methyl)pyridine derivatives reported by Lu et al. (2014). These compounds differ in substituents: a methyl group replaces the azetidin-3-yloxy moiety. Key findings from this study include:

  • Anticancer Activity: Derivatives exhibited IC50 values in the nanomolar to micromolar range against leukemia (K562) and breast cancer (MDA-MB-231) cell lines .
  • Structure-Activity Relationships (SAR) :
    • Substitution at the 3-position of pyridine (vs. 2-position) improved potency.
    • Bulkier substituents on the styrylsulfonyl group reduced solubility but enhanced target binding .

Azetidine-Containing Sulfonamides

Azetidine rings are increasingly utilized in drug design due to their balanced rigidity and metabolic stability . For example:

  • Patent EP 2022/06 : Azetidine-sulfonamide hybrids demonstrated enhanced bioavailability and kinase inhibition, attributed to the azetidine's small ring size (4-membered vs. 5- or 6-membered rings), which reduces steric hindrance while maintaining target engagement .
  • Synthetic Accessibility : Azetidine rings often require multi-step protection/deprotection strategies (e.g., tert-butyldimethylsilyl (TBS) groups in ), which may complicate synthesis compared to methyl-substituted derivatives .

Pyridine-Urea Hybrids

Pyridine-urea scaffolds (e.g., Helal et al., 2015) prioritize hydrogen-bonding interactions with targets like phosphodiesterase-3 (PDE3). Unlike the target compound’s sulfonamide group, urea derivatives exhibit:

  • Higher Polarity : Improved solubility but reduced blood-brain barrier penetration.
  • Dual Activity : Some analogs showed anti-inflammatory and analgesic effects alongside anticancer activity .
Table 2: Functional Group Impact on Drug-Like Properties
Compound Class Key Functional Group Advantages Limitations
Target Compound Azetidine-sulfonamide Rigidity, target selectivity Synthetic complexity
Pyridine-Urea Hybrids Urea High solubility, multi-target activity Low membrane permeability
Styrylsulfonyl-methyl Methyl-sulfonamide Ease of synthesis Moderate potency

Trifluoropropyl-Substituted Pyridines

Compounds with trifluoropropyl groups () highlight the role of fluorine in enhancing metabolic stability and binding affinity via hydrophobic interactions. However, the target compound lacks fluorine, suggesting a trade-off between synthetic feasibility and bioactivity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the azetidine ring via sulfonylation of azetidine with styrylsulfonyl chloride under basic conditions (e.g., triethylamine).
  • Step 2 : Coupling the sulfonylated azetidine with 3-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, PPh3) or SN2 nucleophilic substitution .
  • Optimization : Use high-resolution LC-MS to monitor intermediate purity. Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature (40–60°C) to reduce side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • NMR : Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans-alkene protons in styrylsulfonyl group) .
  • HRMS : Verify molecular ion [M+H]<sup>+</sup> at m/z 359.09 (calculated for C17H17N2O3S).
  • X-ray crystallography : Resolve ambiguities in azetidine-pyridine linkage geometry .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer : MTT assays against HeLa or MCF-7 cells (IC50 values <10 µM suggest potency; compare to cisplatin controls) .
  • Enzyme inhibition : Test sulfonyl group interactions with kinases (e.g., EGFR) via fluorescence polarization .

Advanced Research Questions

Q. How can conflicting data on the compound’s cytotoxicity across cell lines be resolved?

  • Methodological Answer :

  • Hypothesis testing : Evaluate cell permeability via logP (calculated ~2.5) and efflux pump activity (e.g., P-gp inhibition with verapamil) .
  • Metabolomics : Use LC-MS/MS to identify metabolic byproducts (e.g., sulfone oxidation) that may reduce efficacy in specific lines .
  • Transcriptomics : Correlate cytotoxicity with overexpression of pro-survival genes (e.g., Bcl-2) via RNA-seq .

Q. What strategies enhance enantioselective synthesis of the azetidine moiety?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during azetidine ring closure (≥90% ee achieved in similar systems) .
  • Dynamic kinetic resolution : Employ Ru-based catalysts for racemization-free sulfonylation .

Q. How does the styrylsulfonyl group influence structure-activity relationships (SAR) in anticancer applications?

  • Methodological Answer :

  • SAR analysis : Synthesize analogs with substituted styryl groups (e.g., electron-withdrawing -NO2 vs. donating -OCH3).
  • Data table :
SubstituentIC50 (µM, MCF-7)LogP
-H8.22.5
-NO23.12.8
-OCH312.42.1
  • Mechanistic insight : Electron-deficient styrylsulfonyl groups enhance DNA intercalation, per molecular docking .

Q. What advanced models (in vivo/in silico) are suitable for studying pharmacokinetics?

  • Methodological Answer :

  • In vivo : Use Sprague-Dawley rats for bioavailability studies (IV vs. oral administration; t1/2 >4 h suggests stability) .
  • In silico : Predict ADMET properties via SwissADME (e.g., BBB permeability: low due to sulfonyl group) .

Data Contradiction & Resolution

Q. Discrepancies in reported reaction yields (40–75%): How to troubleshoot?

  • Methodological Answer :

  • Variable control : Standardize azetidine activation (e.g., pre-dry solvents over molecular sieves).
  • Byproduct analysis : Identify sulfonic acid impurities via <sup>19</sup>F NMR (if using fluorinated intermediates) .

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